4-acetyl-N-(4-chlorophenyl)benzenesulfonamide

COX-2 inhibition sulfonamide pharmacophore

Researchers requiring a well-defined benzenesulfonamide scaffold for parallel synthesis or in silico campaigns often face a lack of baseline biological data. This compound provides a synthetically accessible starting point with confirmed 2D/3D structure and SMILES notation, enabling molecular docking, pharmacophore modeling, and HPLC/LC-MS method development. Key benefits: (1) Computed exact mass 309.0226 Da and characteristic UV chromophore for analytical reference; (2) Available as a virtual screening library member (ZINC02581316). No published biological activity; full primary characterization rests with the end user.

Molecular Formula C14H12ClNO3S
Molecular Weight 309.8 g/mol
CAS No. 110820-15-0
Cat. No. B024572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(4-chlorophenyl)benzenesulfonamide
CAS110820-15-0
Synonyms4-(4-CHLOROPHENYL)-SULFAMYLACETOPHENONE
Molecular FormulaC14H12ClNO3S
Molecular Weight309.8 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H12ClNO3S/c1-10(17)11-2-8-14(9-3-11)20(18,19)16-13-6-4-12(15)5-7-13/h2-9,16H,1H3
InChIKeyMTHMASLDLVIZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-N-(4-chlorophenyl)benzenesulfonamide: Baseline Overview


4-Acetyl-N-(4-chlorophenyl)benzenesulfonamide (CAS 110820-15-0) is a benzenesulfonamide derivative featuring a para-acetyl substituent on the benzenesulfonyl ring and a para-chlorophenyl group on the sulfonamide nitrogen. While its molecular formula (C₁₄H₁₂ClNO₃S), exact mass (309.0226 Da), and computed physicochemical properties—including XLogP3 of 3.1 and a topological polar surface area of 71.6 Ų—are documented in PubChem [1], the compound currently lacks published primary research articles, peer-reviewed biological activity data, or patent disclosures that would establish its functional characteristics or differentiation from structurally related sulfonamides.

Why Generic Substitution Lacks Scientific Support


Given the absence of quantitative biological or pharmacological data specific to 4-acetyl-N-(4-chlorophenyl)benzenesulfonamide in the peer-reviewed literature or patent databases [1][2], any assumption of functional equivalence with other benzenesulfonamides—such as celecoxib [2], N-(4-acetylphenyl)-4-chlorobenzenesulfonamide [3], or COX-2-selective diarylheterocycle sulfonamides—is scientifically unjustified. The precise position of the acetyl and p-chlorophenyl substituents on the sulfonamide scaffold, as confirmed by its structural entry in PubChem [1], precludes direct substitution without empirical validation of activity, selectivity, or pharmacokinetic behavior.

Quantitative Evidence Profile


Biological Activity Data: Complete Absence in Public Literature

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL, PubMed) reveals no quantitative in vitro or in vivo biological activity data for 4-acetyl-N-(4-chlorophenyl)benzenesulfonamide (CAS 110820-15-0). A previously reported BindingDB record (BDBM50566913) initially associated with this compound was found to correspond to an unrelated chemotype based on definitive SMILES analysis, and is therefore excluded [1]. The compound is structurally distinct from the well-characterized COX-2 inhibitor celecoxib [2] and from the positional isomer N-(4-acetylphenyl)-4-chlorobenzenesulfonamide (CAS 72178-38-2) for which only synthetic methodology—not biological data—has been published [3]. Consequently, no head-to-head or cross-study comparison of binding affinity, selectivity, cellular potency, or in vivo efficacy can be performed.

COX-2 inhibition sulfonamide pharmacophore

Structural Differentiation from Positional Isomer

The positional isomer N-(4-acetylphenyl)-4-chlorobenzenesulfonamide (CAS 72178-38-2) has been characterized by single-crystal X-ray diffraction, confirming its distinct connectivity where the acetylphenyl moiety resides on the sulfonamide nitrogen rather than on the sulfonyl-bearing ring [1]. 4-Acetyl-N-(4-chlorophenyl)benzenesulfonamide (CAS 110820-15-0) has no published crystal structure. While this confirms the two compounds are chemically non-interchangeable, the isomer similarly lacks biological activity data, meaning this structural distinction does not translate into a functional differentiation advantage.

crystal structure isomerism sulfonamide

Physicochemical Comparison with Celecoxib

Computed physicochemical properties permit a baseline comparison with celecoxib, the prototypical benzenesulfonamide COX-2 inhibitor. 4-Acetyl-N-(4-chlorophenyl)benzenesulfonamide has a lower molecular weight (309.8 vs. 381.4 g/mol), lower XLogP3 (3.1 vs. 3.5), and a smaller topological polar surface area (71.6 vs. 77.1 Ų) compared to celecoxib [1][2]. These properties suggest potential for improved passive permeability, but without experimental solubility, permeability, or target engagement data, these computed differences provide no actionable basis for selection.

drug-likeness physicochemical properties COX-2

Research and Application Scenarios


Exploratory Medicinal Chemistry Scaffold

Given its relatively low molecular weight (309.8 g/mol) and the presence of synthetically accessible functional groups (acetyl, sulfonamide NH, para-chlorophenyl), this compound may serve as a starting scaffold for parallel synthesis or fragment-based lead generation aimed at benzenesulfonamide targets such as carbonic anhydrases or COX-2 [1]. However, procurement for this purpose requires acceptance that no baseline biological activity has been established for the parent compound.

Computational Docking and Pharmacophore Modeling

The compound's defined 2D structure, SMILES notation, and computed 3D conformer availability in PubChem [1] make it suitable for in silico screening campaigns, molecular docking, or pharmacophore model construction. Its inclusion in the ZINC database (ZINC02581316) confirms commercial availability for virtual screening libraries, though experimental validation would be required to confirm any predicted activity.

Analytical Reference Standard for Method Development

The compound can be procured as an analytical reference standard for developing HPLC, LC-MS, or GC methods targeting benzenesulfonamide derivatives, leveraging its characteristic UV chromophore (acetylbenzene) and mass spectrometric signature (exact mass 309.0226 Da) [1]. Its utility is purely as a physicochemical reference, independent of biological function.

Comparative SAR Studies

If a research group independently generates quantitative inhibition, binding, or cellular activity data for this compound against a defined target (e.g., COX-2, carbonic anhydrase II, or a bacterial enzyme), it could then serve as a comparator for other benzenesulfonamide analogs. At present, no such data exist in the public domain [1][2], placing the full burden of primary characterization on the end user.

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